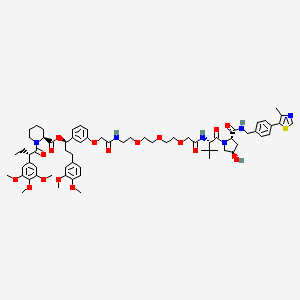

PROTAC FKBP Degrader-3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

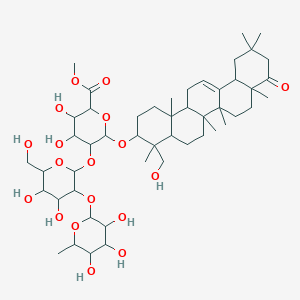

PROTAC FKBP Degrader-3 est une chimère ciblant la protéolyse (PROTAC) qui comprend un groupe de liaison au ligand FKBP, un lieur et un groupe de liaison à von Hippel-Lindau. Il s'agit d'un puissant dégradeur des protéines FKBP, qui sont impliquées dans divers processus cellulaires . Ce composé est principalement utilisé en recherche scientifique pour étudier les mécanismes de dégradation des protéines et a des applications thérapeutiques potentielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du PROTAC FKBP Degrader-3 implique la conjugaison d'un groupe de liaison au ligand FKBP avec un groupe de liaison à von Hippel-Lindau par l'intermédiaire d'un lieur. Les voies de synthèse spécifiques et les conditions de réaction sont exclusives et impliquent généralement plusieurs étapes de synthèse organique, notamment la protection et la déprotection des groupes fonctionnels, les réactions de couplage et les étapes de purification .

Méthodes de production industrielle : Les méthodes de production industrielle du this compound ne sont pas largement divulguées pour des raisons exclusives. L'approche générale implique des techniques de synthèse organique à grande échelle, notamment l'utilisation de synthétiseurs automatisés et de méthodes de purification à haut débit pour assurer une grande pureté et un rendement élevé .

Analyse Des Réactions Chimiques

Types de réactions : PROTAC FKBP Degrader-3 subit principalement des réactions de substitution au cours de sa synthèse. Il ne subit généralement pas de réactions d'oxydation ou de réduction dans des conditions standard .

Réactifs et conditions courants :

Réactions de substitution : Les réactifs courants comprennent les agents de couplage tels que la N,N'-dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS).

Principaux produits : Le principal produit de ces réactions est la molécule de this compound entièrement assemblée, qui est ensuite purifiée pour éliminer tout matériau de départ et sous-produit non réagi .

4. Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

5. Mécanisme d'action

This compound fonctionne en recrutant la ligase E3 de l'ubiquitine de von Hippel-Lindau sur la protéine FKBP, ce qui entraîne son ubiquitination et sa dégradation subséquente par le protéasome . Ce mécanisme permet la dégradation sélective des protéines FKBP, ce qui en fait un outil précieux pour étudier la fonction des protéines et pour des applications thérapeutiques potentielles .

Composés similaires :

- PROTAC FKBP Degrader-1

- PROTAC FKBP Degrader-2

- PROTAC FKBP Degrader-4

Comparaison : This compound est unique en son genre par son affinité de liaison spécifique et son efficacité de dégradation pour les protéines FKBP par rapport à d'autres composés similaires . Il a été démontré qu'il avait une puissance et une sélectivité plus élevées, ce qui en fait un choix de prédilection pour certaines applications de recherche .

Applications De Recherche Scientifique

PROTAC FKBP Degrader-3 has a wide range of scientific research applications:

Mécanisme D'action

PROTAC FKBP Degrader-3 functions by recruiting the von Hippel-Lindau E3 ubiquitin ligase to the FKBP protein, leading to its ubiquitination and subsequent degradation by the proteasome . This mechanism allows for the selective degradation of FKBP proteins, making it a valuable tool for studying protein function and for potential therapeutic applications .

Comparaison Avec Des Composés Similaires

- PROTAC FKBP Degrader-1

- PROTAC FKBP Degrader-2

- PROTAC FKBP Degrader-4

Comparison: PROTAC FKBP Degrader-3 is unique in its specific binding affinity and degradation efficiency for FKBP proteins compared to other similar compounds . It has been shown to have higher potency and selectivity, making it a preferred choice for certain research applications .

Propriétés

Formule moléculaire |

C68H90N6O17S |

|---|---|

Poids moléculaire |

1295.5 g/mol |

Nom IUPAC |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |

InChI |

InChI=1S/C68H90N6O17S/c1-11-51(48-35-57(84-8)61(86-10)58(36-48)85-9)65(79)73-27-13-12-17-52(73)67(81)91-54(24-20-44-21-25-55(82-6)56(33-44)83-7)47-15-14-16-50(34-47)90-41-59(76)69-26-28-87-29-30-88-31-32-89-40-60(77)72-63(68(3,4)5)66(80)74-39-49(75)37-53(74)64(78)70-38-45-18-22-46(23-19-45)62-43(2)71-42-92-62/h14-16,18-19,21-23,25,33-36,42,49,51-54,63,75H,11-13,17,20,24,26-32,37-41H2,1-10H3,(H,69,76)(H,70,78)(H,72,77)/t49-,51+,52+,53+,54-,63-/m1/s1 |

Clé InChI |

CCQROXFLIRBPGZ-UKYCKITISA-N |

SMILES isomérique |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |

SMILES canonique |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-1-[(2R,3S)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-5-amino-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B10828357.png)

![4-[3-amino-6-[(1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl]pyrazin-2-yl]-N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide;methane;hydrochloride](/img/structure/B10828364.png)

![[5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B10828366.png)

![8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol;methane](/img/structure/B10828426.png)

![disodium;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diolate](/img/structure/B10828430.png)

![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B10828437.png)

![Methane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B10828448.png)